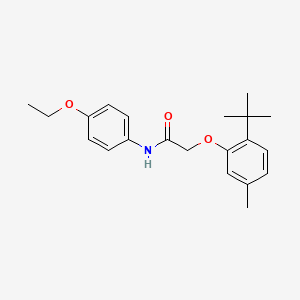
N'-(3-溴-4-甲氧基苄叉亚甲基)-2-苯基乙酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3-bromo-4-methoxybenzylidene)-2-phenylacetohydrazide belongs to a class of compounds known for their potential in various chemical and biochemical applications, owing to their unique structural features. These compounds often exhibit interesting physical and chemical properties due to the presence of the hydrazide group and substituted benzylidene moiety.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions between appropriate hydrazides and aldehydes under reflux conditions in ethanol or methanol. These reactions are typically acid-catalyzed and can achieve high yields. For instance, a related compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized with an 88% yield from a similar process (Alotaibi et al., 2018).
Molecular Structure Analysis
Crystal structure determination via X-ray diffraction is a common method for analyzing the molecular structure of these compounds. The structures often reveal significant details about the molecular geometry, including bond lengths, angles, and the overall molecular conformation. Such studies have shown that these compounds typically adopt an E configuration around the C=N double bond, which can influence their chemical reactivity and interactions (Zhu & Qiu, 2011).
科学研究应用
抗氧化活性的分析方法
抗氧化剂的研究及其在食品工程、医学和制药等各个领域的重大意义,突显了分析方法在确定抗氧化活性方面的重要性。关键的测试包括氧自由基吸收能力(ORAC)测试、羟自由基抗氧化能力(HORAC)测试、总过氧化自由基捕获抗氧化剂参数(TRAP)测试和总氧化自由基清除能力(TOSC)测试。这些基于化学反应和分光光度法的测试评估动力学或平衡状态,表明 N'-(3-溴-4-甲氧基苄叉亚甲基)-2-苯基乙酰肼有可能使用类似的方法分析其抗氧化特性 (Munteanu & Apetrei, 2021)。
溴化合物的环境和健康影响
对新型溴化阻燃剂(NBFR)的研究引起了人们的担忧,因为它们具有潜在的毒性和环境持久性。NBFR 在室内空气、灰尘、消费品和食品中出现,以及它们的欧盟注册和潜在风险,强调了研究类似的溴化化合物(如 N'-(3-溴-4-甲氧基苄叉亚甲基)-2-苯基乙酰肼)的环境和健康影响的重要性。几种 NBFR 的知识空白很大,这突显了进一步研究和优化分析方法的必要性 (Zuiderveen, Slootweg, & de Boer, 2020)。
在污染修复中的应用
酶促法对废水中的纺织和其他工业重要染料进行脱色和降解,为 N'-(3-溴-4-甲氧基苄叉亚甲基)-2-苯基乙酰肼提供了一个潜在的应用领域。在氧化还原介质存在下,过氧化物酶、锰过氧化物酶、木质素过氧化物酶、漆酶和偶氮还原酶等酶在处理顽固性化合物方面显示出前景。这表明有可能探索类似的酶促方法,用于在环境应用中降解或转化 N'-(3-溴-4-甲氧基苄叉亚甲基)-2-苯基乙酰肼 (Husain, 2006)。
属性
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-21-15-8-7-13(9-14(15)17)11-18-19-16(20)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,19,20)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTPGXQYSGTDSW-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-2-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5593980.png)

![ethyl 5-amino-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5593994.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5594002.png)
![(1S*,5R*)-6-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5594009.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5594010.png)

![7-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B5594020.png)
![6-(2-furyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5594028.png)
![N-[2-(4-methylphenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5594032.png)
![1-(2-aminoethyl)-N-[(4-phenylmorpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5594040.png)
![(3R*,5R*)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5594051.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylcyclohexanecarboxamide](/img/structure/B5594063.png)
![ethyl 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate](/img/structure/B5594071.png)